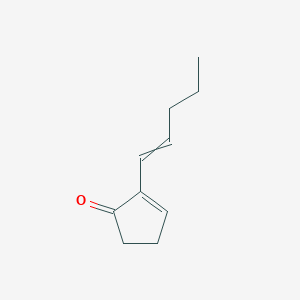

2-(Pent-1-en-1-yl)cyclopent-2-en-1-one

Description

Contextualization within Cyclopentenone Chemistry

The cyclopentenone framework is a core structural motif in organic chemistry, characterized by a five-membered ring containing a ketone and an alkene functional group in conjugation (an α,β-unsaturated ketone). wikipedia.org Cyclopentenones are frequently encountered in a vast number of natural products, including jasmonates, prostaglandins (B1171923), and clavulones. wikipedia.orgnih.gov Their prevalence and the reactivity of the enone system make them valuable as versatile building blocks, or synthons, for the synthesis of complex bioactive molecules. acs.orgacs.org

The chemical reactivity of the cyclopentenone core is diverse. As an enone, it readily undergoes typical reactions of α,β-unsaturated ketones. wikipedia.org These include nucleophilic conjugate additions (Michael reaction), cycloadditions such as the Diels-Alder reaction, and various functionalizations at the allylic and α-carbonyl positions. wikipedia.orgacs.org The synthesis of the cyclopentenone ring itself can be accomplished through numerous strategies, including the Nazarov cyclization, Pauson-Khand reaction, and ring-closing metathesis, allowing for the creation of a wide array of substituted derivatives. wikipedia.orgthieme-connect.comorganic-chemistry.org

Structural Characteristics and Isomeric Considerations of 2-(Pent-1-en-1-yl)cyclopent-2-en-1-one

The structure of this compound consists of a cyclopent-2-en-1-one ring substituted at the C2-position with a pent-1-en-1-yl group. This substituent is a five-carbon chain with a double bond located between the first and second carbon of that chain, directly attached to the cyclopentenone ring.

A critical structural feature of this compound is the potential for geometric isomerism due to the restricted rotation around the carbon-carbon double bond in the pentenyl side chain. studymind.co.uk This gives rise to two distinct isomers:

(E)-2-(Pent-1-en-1-yl)cyclopent-2-en-1-one: The trans isomer, where the higher priority groups on each carbon of the side chain's double bond are on opposite sides. chemguide.co.uklibretexts.org

(Z)-2-(Pent-1-en-1-yl)cyclopent-2-en-1-one: The cis isomer, where the higher priority groups are on the same side. chemguide.co.uklibretexts.org

This E/Z isomerism is a significant consideration as the different spatial arrangements of the side chain can influence the molecule's physical properties, reactivity, and biological activity. studymind.co.uk A well-known related compound, cis-jasmone, features a similar pentenyl side chain where the Z configuration is crucial for its characteristic jasmine fragrance. nist.gov

Table 1: Predicted Physicochemical Properties of this compound and a Related Compound

| Property | This compound (Isomer unspecified) | 2-Pentyl-2-cyclopenten-1-one (B1585486) (Saturated analog) |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₆O |

| Molecular Weight | 150.22 g/mol | 152.24 g/mol |

| Boiling Point | Data not available | 114-116 °C at 15 mmHg chemicalbook.com |

| Density | Data not available | 0.921 g/mL at 25 °C chemicalbook.com |

| Refractive Index | Data not available | 1.473 at 20 °C chemicalbook.com |

Note: Experimental data for the title compound is limited; properties of the structurally similar saturated analog are provided for context.

Research Significance and Scope in Organic and Medicinal Chemistry

The significance of this compound in academic research stems primarily from the chemical reactivity and biological potential of its cyclopentenone core. The conjugated enone system acts as a Michael acceptor, capable of reacting with nucleophiles such as the thiol groups in cysteine residues of proteins. This reactivity is believed to be a key mechanism of action for the biological effects of many cyclopentenone-containing compounds. researchgate.net

In the realm of organic chemistry , this compound is a potential intermediate for the synthesis of more complex molecules. The reactive sites—the enone system and the side-chain double bond—allow for a variety of chemical transformations, making it a useful scaffold for building larger, functionalized structures.

In medicinal chemistry , the cyclopentenone moiety is recognized as a "special moiety for anticancer drugs". nih.govresearchgate.net Compounds containing this structure, such as certain prostaglandins, have demonstrated the ability to induce apoptosis and affect a wide range of intracellular targets. nih.govresearchgate.net The introduction of a cyclopentenone group into other molecules has been shown to enhance their anticancer potential. nih.gov Consequently, this compound and its derivatives are of interest as potential candidates for the design and development of new therapeutic agents, particularly in oncology and virology. researchgate.net While specific research on this exact molecule is not widespread, its structural features place it within a class of compounds holding considerable interest for further investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

41031-88-3 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-pent-1-enylcyclopent-2-en-1-one |

InChI |

InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h4,6-7H,2-3,5,8H2,1H3 |

InChI Key |

MTFJBXKIZCTRSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC1=CCCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pent 1 En 1 Yl Cyclopent 2 En 1 One and Its Analogues

Strategic Approaches to Cyclopentenone Core Construction

The formation of the five-membered ring is a critical step in the synthesis of 2-(pent-1-en-1-yl)cyclopent-2-en-1-one. Several powerful and versatile methods have been developed for this purpose, each offering unique advantages in terms of efficiency and substrate scope.

Cyclization Reactions in Cyclopentenone Synthesis

Cyclization reactions provide a direct and efficient route to the cyclopentenone core. Among the most prominent are the Nazarov cyclization and the Pauson-Khand reaction. wikipedia.org

The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of divinyl ketones to produce cyclopentenones. The reaction proceeds through a pentadienyl cation intermediate, which undergoes a 4π-electrocyclization. nih.gov This method is particularly useful for the synthesis of highly substituted cyclopentenones. The regioselectivity of the double bond in the final product can be influenced by the substitution pattern of the starting divinyl ketone.

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. thieme-connect.com This reaction is highly convergent and allows for the rapid assembly of the cyclopentenone ring from simple precursors. The intramolecular version of the Pauson-Khand reaction is particularly powerful for the synthesis of bicyclic systems.

| Cyclization Reaction | Description | Key Features |

| Nazarov Cyclization | Acid-catalyzed 4π-electrocyclization of divinyl ketones. | Forms highly substituted cyclopentenones. |

| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkene, alkyne, and CO. | Convergent and atom-economical. |

Aldol (B89426) Condensation Strategies for α,β-Unsaturated Ketones

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that is widely used for the synthesis of α,β-unsaturated ketones, including cyclopentenones. isca.meyoutube.com This strategy typically involves an intramolecular reaction of a 1,4-dicarbonyl compound.

Base-catalyzed intramolecular aldol condensation of a 1,4-diketone leads to a β-hydroxy ketone, which then undergoes dehydration to afford the cyclopentenone ring. libretexts.orglibretexts.org For the synthesis of 2-substituted cyclopentenones, this can be achieved through the condensation of a diketone where one of the carbonyl groups is positioned to form the five-membered ring, and the substitution pattern on the diketone precursor dictates the final substitution on the cyclopentenone product. A relevant example is the aldol condensation of cyclopentanone (B42830) with valeraldehyde, which, after dehydration and isomerization, can yield 2-pentyl-cyclopent-2-enone, a close analogue of the target molecule. google.comgoogle.com

| Aldol Condensation Approach | Starting Material | Key Transformation | Product |

| Intramolecular Condensation | 1,4-Diketone | Base-catalyzed cyclization and dehydration | Substituted Cyclopentenone |

| Intermolecular Condensation | Cyclopentanone and Aldehyde | Base-catalyzed condensation and dehydration | 2-Alkylidene-cyclopentanone |

Michael Addition-Based Routes and Subsequent Transformations

Michael addition, or conjugate addition, provides another versatile pathway to cyclopentenone derivatives. These routes often involve the addition of a nucleophile to an α,β-unsaturated system, followed by cyclization. baranlab.org

One common strategy involves the Michael addition of an enolate to an α,β-unsaturated ketone or ester. The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation to form the cyclopentenone ring. This sequence is known as the Robinson annulation when it leads to a six-membered ring, but similar principles can be applied for the construction of five-membered rings.

Alternatively, the addition of organocuprates, such as vinyl cuprates, to a suitable acceptor can introduce the desired alkenyl side chain in a conjugate manner. Subsequent manipulation of the resulting enolate can then lead to the formation of the cyclopentenone ring.

Installation and Functionalization of the Pent-1-en-1-yl Moiety

Once the cyclopentenone core is constructed or during its formation, the next critical step is the introduction of the pent-1-en-1-yl side chain with the correct stereochemistry.

Stereoselective Introduction of Alkenyl Side Chains

Achieving the desired (E) or (Z) configuration of the pent-1-en-1-yl group is a significant challenge. Stereoselectivity can be controlled at various stages of the synthesis. For instance, in an aldol condensation approach, the stereochemistry of the initial aldol adduct can influence the final alkene geometry upon dehydration.

Wittig-type reactions on a suitable cyclopentanone precursor can also be employed to introduce the pentenylidene group, which can then be isomerized to the desired endocyclic double bond. The choice of the Wittig reagent and reaction conditions can provide control over the stereochemistry of the exocyclic double bond.

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to attach alkenyl groups to various scaffolds, including cyclopentenones. nih.govyoutube.com These methods offer high efficiency and functional group tolerance.

The Suzuki coupling reaction involves the coupling of an organoboron compound (e.g., a vinylboronic acid or ester) with an organohalide (e.g., a 2-halocyclopentenone) in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and the low toxicity of the boron reagents.

The Stille coupling utilizes an organotin reagent (e.g., a vinylstannane) as the coupling partner for an organohalide. While highly effective, the toxicity of organotin compounds is a significant drawback.

The Negishi coupling employs an organozinc reagent, which is coupled with an organohalide. Organozinc reagents are highly reactive and can be prepared from the corresponding organohalides.

These cross-coupling reactions provide a direct method to install the pent-1-en-1-yl group onto a pre-formed 2-halocyclopentenone or a related derivative, offering excellent control over the position and, with appropriate choice of starting materials, the stereochemistry of the double bond. For instance, the palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with vinylic halides can produce 2-(2-alkenylidene)cyclopentanones. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Key Advantages |

| Suzuki Coupling | Vinylboronic acid/ester | 2-Halocyclopentenone | Mild conditions, low toxicity |

| Stille Coupling | Vinylstannane | 2-Halocyclopentenone | High efficiency |

| Negishi Coupling | Vinylzinc halide | 2-Halocyclopentenone | High reactivity |

Enantioselective Synthesis of 2-Substituted Cyclopentenones

The synthesis of chiral cyclopentenones is of paramount importance as the biological activity of such molecules is often dependent on their specific stereochemistry. acs.org Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and stereoinduction techniques.

Chiral auxiliary-mediated synthesis is a classical yet effective strategy for achieving asymmetry. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

One notable example involves the use of D-glucose-derived chiral auxiliaries for the enantioselective synthesis of cross-conjugated cyclopentenones. acs.orgnih.gov This method is versatile, as minor modifications to the procedure can grant access to either enantiomeric series of the final product. acs.orgnih.gov Another approach utilizes menthol (B31143) as a chiral auxiliary. For instance, the enol group of a 1,3-cyclopentadienone can be condensed with menthol, leading to a mixture of separable diastereomers which can then be converted to the desired enantiomerically enriched cyclopentenone intermediate. acs.org

A more advanced strategy employs the concept of a "temporary stereocentre." rsc.org This involves a sequence of reactions, such as an aldol reaction with a chiral auxiliary to create a temporary stereocenter, followed by a substrate-directed reaction (e.g., cyclopropanation) that is guided by this new center. A final retro-aldol reaction removes the auxiliary and the temporary stereocenter, leaving the desired enantiopure product. rsc.org

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, represents a more atom-economical and elegant approach to enantioselective synthesis. acs.org Various catalytic systems, including metal-based catalysts and organocatalysts, have been successfully applied to the synthesis of chiral cyclopentenones.

The Nazarov cyclization, a conrotatory 4π-electrocyclization of divinyl ketones, is one of the most direct methods for cyclopentenone synthesis. nih.gov Its asymmetric variant has been achieved using various catalysts. Chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, have proven effective in catalyzing enantioselective Nazarov reactions, affording cyclopentenones in good yields and with excellent enantioselectivities. acs.org Lewis acid catalysts are also widely employed. nih.gov

Gold(I) catalysis has emerged as a powerful tool in this field. For example, a tandem hydroarylation–Nazarov cyclization of skipped alkenynones catalyzed by a chiral gold(I) complex provides access to cyclopentachromenones with high yields and enantiomeric excesses. nih.gov Another gold-catalyzed approach involves the stereospecific nih.govnih.gov-sigmatropic rearrangement of chiral vinyl sulfoxides and a propargyl silane (B1218182) to generate cyclopentenones with a C4-quaternary stereocenter. organic-chemistry.org

Organocatalysis offers a metal-free alternative for these transformations. A multicatalytic cascade sequence using a secondary amine (a prolinol ether) and an N-heterocyclic carbene (NHC) catalyst has been developed for the formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, yielding densely functionalized cyclopentanones with high enantioselectivities. nih.gov Chiral NHCs can also catalyze the desymmetrization of achiral tricarbonyl compounds through an intramolecular aldol reaction to produce α,α-disubstituted cyclopentenes, which are precursors to cyclopentenones. nih.gov

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Nazarov Cyclization | Chiral Brønsted Acid (e.g., BINOL-derived N-triflyl phosphoramide) | Catalyzes enantioselective 4π-electrocyclization of divinyl ketones. | acs.org |

| Tandem Hydroarylation–Nazarov Cyclization | Chiral Gold(I) Complex | Cascade reaction of alkenynones under mild conditions. | nih.gov |

| Formal [3+2] Annulation | Dual Organocatalysis (Secondary Amine / N-Heterocyclic Carbene) | One-pot multicatalytic cascade to form functionalized cyclopentanones. | nih.gov |

| Intramolecular Aldol Reaction | Chiral N-Heterocyclic Carbene (NHC) | Desymmetrization of achiral precursors to form substituted cyclopentenes. | nih.gov |

| nih.govnih.gov-Sigmatropic Rearrangement | Cationic Gold(I) | Stereospecific rearrangement to create C4-quaternary stereocenters. | organic-chemistry.org |

Traceless stereoinduction is a sophisticated strategy where a chiral element guides the stereoselective formation of the product and is subsequently removed, leaving no trace of its presence in the final structure. This combines the advantages of auxiliary-based methods with the efficiency of catalytic approaches.

A powerful example of this strategy involves the use of pseudoenantiomeric 4-alkoxy-cyclopent-2-enones, such as 4-O-Boc- and 4-OPMP-cyclopent-2-enones, which are readily available from hydroxymethylenefurane. nih.govacs.orgacs.org In this methodology, the 4-alkoxy substituent acts as a traceless stereoinducing element. acs.orgacs.org This element effectively controls the stereochemistry of reactions not only at the adjacent C-5 position (1,2-stereocontrol) but also at the remote C-2 position (1,4-stereocontrol) with excellent selectivity. nih.govacs.org

The process typically involves a cascade of nucleophilic addition, an aldol reaction, and an elimination step. thieme-connect.com This approach is highly versatile and allows for the rapid, one-flask synthesis of complex cyclopentenone structures with multiple contiguous stereocenters. acs.orgthieme-connect.com The utility of this method has been demonstrated in the synthesis of various biologically active cyclopentenones and natural product cores, such as TEI-9826 and the core structures of guaianes and pseudoguaianolides. acs.orgthieme-connect.com

| Feature | Description | Reference |

|---|---|---|

| Starting Materials | Pseudoenantiomeric 4-O-Boc- and 4-OPMP-cyclopent-2-enones. | acs.orgacs.org |

| Stereoinducing Element | The 4-alkoxy (4-OR) substituent. | nih.govacs.org |

| Mechanism | Cascade of nucleophilic addition, aldol reaction, and elimination. | acs.orgthieme-connect.com |

| Stereocontrol | Provides both 1,2- and 1,4-stereocontrol with high selectivity. | nih.govacs.org |

| Applications | Rapid synthesis of natural products like TEI-9826, guaianes, and pseudoguaianolides. | acs.orgthieme-connect.com |

Green Chemistry Approaches and Sustainable Synthetic Routes

In line with the principles of green chemistry, modern synthetic methodologies strive to be environmentally benign, efficient, and sustainable. mdpi.com This involves using less toxic reagents, reducing waste, and employing renewable resources where possible.

For cyclopentenone synthesis, several greener alternatives to traditional methods have been developed. One such approach is an iodine-catalyzed iso-Nazarov cyclization of readily available all-trans 2,4-dienals. chemistryviews.org This method is efficient and uses a non-toxic, inexpensive catalyst (iodine) and a relatively green solvent (ethyl acetate), avoiding the harsh conditions or toxic reagents often required in other cyclization reactions. chemistryviews.org

The sourcing of starting materials is another key aspect of sustainable synthesis. There is growing interest in utilizing renewable feedstocks derived from biomass to produce valuable chemicals, including cyclopentanone and its derivatives. researchgate.net For instance, the one-step synthesis of 2-cyclopentylcyclopentanone (B1220294) from cyclopentanone, which can be derived from biomass, has been demonstrated using a NiO-Co3O4/TiO2 catalyst. rsc.org While this produces a saturated analogue, it highlights the potential for developing sustainable pathways to cyclopentanoid structures. The broader field of green chemistry focuses on using environmentally friendly solvents, developing solvent-free reaction conditions, and utilizing energy-efficient techniques like microwave or ultrasonic irradiation to construct chemical scaffolds. mdpi.com Applying these principles to the synthesis of complex targets like this compound is an ongoing goal in organic synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Pent 1 En 1 Yl Cyclopent 2 En 1 One

Reactivity of the α,β-Unsaturated Ketone System

The cyclopentenone core is a classic Michael acceptor, characterized by an electron-deficient β-carbon due to the electron-withdrawing effect of the conjugated carbonyl group. This electronic arrangement makes the ring susceptible to nucleophilic attack and participation in various cycloaddition reactions.

Nucleophilic Conjugate Additions (Michael Additions) to the Cyclopentenone Ring

Nucleophilic conjugate addition, or Michael addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. libretexts.org In this process, a nucleophile adds to the β-carbon of the cyclopentenone ring, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The reaction proceeds via an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

A wide variety of nucleophiles can participate in Michael additions to cyclopentenones, including organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from malonates and nitroalkanes. Organocuprates are particularly effective for the conjugate addition of alkyl and aryl groups. libretexts.org The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon, followed by the formation of a resonance-stabilized enolate, which is then protonated to give the final product.

Table 1: Examples of Michael Additions to α,β-Unsaturated Ketones

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Lithium Dialkylcuprate (R₂CuLi) | 3-Alkylcyclopentanone | Ether, -78 °C to rt | libretexts.org |

| Enamine | 1,5-Dicarbonyl Compound | Aprotic Solvent | wikipedia.org |

Diels-Alder Cycloaddition Reactions as Dienophiles

The electron-deficient double bond of the cyclopentenone ring makes it an excellent dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. organic-chemistry.org The reactivity of the cyclopentenone as a dienophile is enhanced by the electron-withdrawing nature of the carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

The stereochemistry of the Diels-Alder reaction is highly controlled, with the endo product generally being favored due to secondary orbital interactions. wikipedia.org Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and improve the stereoselectivity of the reaction. While the pentenyl side chain also contains a double bond, the double bond within the electron-deficient cyclopentenone ring is expected to be the more reactive dienophile.

Table 2: Representative Diels-Alder Reactions with Cyclopentenone Analogs

| Diene | Product | Catalyst | Reference |

|---|---|---|---|

| 1,3-Butadiene | Bicyclo[4.3.0]non-3-en-8-one | Thermal | wikipedia.org |

| Cyclopentadiene | Tricyclo[5.2.1.0²,⁶]dec-8-en-4-one | Thermal | nih.gov |

Other Pericyclic Reactions and Cycloaddition Pathways

Beyond the Diels-Alder reaction, the α,β-unsaturated ketone moiety can participate in other pericyclic reactions. Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) rings. thieme-connect.com These reactions proceed through a triplet excited state of the enone, which then adds to the ground state of the alkene partner. The regioselectivity and stereoselectivity of these reactions are dependent on the specific substrates and reaction conditions. Additionally, cycloadditions with 1,3-dipoles can provide access to five-membered heterocyclic rings.

Transformations of the Pent-1-en-1-yl Side Chain

The pentenyl side chain offers a second site of reactivity within the molecule. The carbon-carbon double bond in this side chain can undergo a variety of transformations, including oxidation and reduction, which can be performed chemoselectively under appropriate conditions.

Oxidation Reactions, including Epoxidation, of the Alkenyl Group

The double bond of the pentenyl side chain is susceptible to oxidation. Epoxidation, the formation of an epoxide ring, is a common transformation that can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The chemoselectivity of this reaction is an important consideration, as the double bond within the cyclopentenone ring is electron-deficient and generally less reactive towards electrophilic epoxidizing agents. Therefore, it is often possible to selectively epoxidize the more electron-rich double bond of the pentenyl side chain. nih.gov

Other oxidative cleavage reactions, such as ozonolysis, can also be employed to transform the pentenyl side chain into carbonyl-containing fragments. The choice of oxidizing agent and reaction conditions will determine the outcome of the reaction.

Reduction Reactions of the Olefinic and Carbonyl Functionalities

Both the double bond of the pentenyl side chain and the carbonyl group of the cyclopentenone ring can be reduced. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) will typically reduce both the carbon-carbon double bonds in the side chain and the ring, as well as the carbonyl group, leading to a fully saturated cyclopentanol. nih.gov

Selective reduction of one functional group in the presence of the other is a significant synthetic challenge. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that will selectively reduce the carbonyl group to an alcohol without affecting the carbon-carbon double bonds. rsc.org To selectively reduce the double bond of the pentenyl side chain while leaving the α,β-unsaturated ketone intact, specific reagents and conditions, such as catalytic transfer hydrogenation, may be required. The Luche reduction (NaBH₄, CeCl₃) is known for the selective 1,2-reduction of the carbonyl group in enones to the corresponding allylic alcohol. acgpubs.org

Table 3: Potential Reduction Products of 2-(Pent-1-en-1-yl)cyclopent-2-en-1-one

| Reagent | Major Product | Functional Group(s) Reduced |

|---|---|---|

| H₂, Pd/C | 2-Pentylcyclopentanol | Both C=C bonds and C=O |

| NaBH₄ | 2-(Pent-1-en-1-yl)cyclopent-2-en-1-ol | C=O |

| NaBH₄, CeCl₃ | 2-(Pent-1-en-1-yl)cyclopent-2-en-1-ol | C=O (1,2-reduction) |

Halogenation and Hydrohalogenation of the Pent-1-en-1-yl Moiety

The pent-1-en-1-yl side chain of this compound contains a carbon-carbon double bond that is susceptible to electrophilic addition reactions. These reactions, such as halogenation and hydrohalogenation, proceed without affecting the conjugated system of the cyclopentenone ring under appropriate conditions.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to the alkene proceeds rapidly to form 1,2-dihalides. libretexts.org The mechanism involves the formation of a cyclic halonium ion intermediate. For instance, when reacting with bromine, the alkene's π-electrons attack a bromine molecule, displacing a bromide ion and forming a three-membered bromonium ion ring. youtube.com This intermediate is then attacked by the bromide ion in an Sₙ2-like fashion. youtube.com This mechanism dictates that the two halogen atoms add to opposite faces of the double bond, a process known as anti-addition. libretexts.orgyoutube.com When applied to the pent-1-en-1-yl side chain, this results in the formation of a 1,2-dihaloalkyl group with a specific trans stereochemistry. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (H-X, such as HBr or HCl) to the double bond is also an important transformation. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon. However, the electronics of the vinylic double bond, being adjacent to the electron-withdrawing cyclopentenone ring, can influence the regioselectivity of this addition.

The following table summarizes the expected outcomes of these electrophilic additions to the pent-1-en-1-yl side chain.

| Reagent | Reaction Type | Product Description | Stereochemistry |

| Bromine (Br₂) | Halogenation | The bromine atoms add across the double bond of the pentenyl group, yielding a 1,2-dibromopentyl side chain. | Anti-addition |

| Chlorine (Cl₂) | Halogenation | The chlorine atoms add across the double bond, resulting in a 1,2-dichloropentyl side chain. | Anti-addition |

| Hydrogen Bromide (HBr) | Hydrohalogenation | A hydrogen and a bromine atom add across the double bond. The regioselectivity is influenced by carbocation stability. | Mixture of syn- and anti-addition possible |

Derivatization at the Carbonyl Group

The carbonyl group within the cyclopentenone ring is a key site for chemical modification. As part of an α,β-unsaturated ketone system, it can undergo direct nucleophilic addition (1,2-addition) or participate in conjugate addition (1,4-addition) where the nucleophile attacks the β-carbon. wikipedia.orgacs.org

Nucleophilic Addition and Condensation Reactions

Contrary to nucleophilic acyl substitution, which is characteristic of carboxylic acid derivatives, ketones undergo nucleophilic addition. unacademy.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. unacademy.com

For α,β-unsaturated ketones like this compound, there is a competition between direct addition at the carbonyl (1,2-addition) and conjugate addition at the β-carbon of the enone (1,4-addition). The reaction pathway is largely determined by the nature of the nucleophile.

1,2-Addition: Generally favored by "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions lead to the formation of tertiary allylic alcohols.

1,4-Conjugate Addition (Michael Reaction): Favored by "soft" nucleophiles, such as Gilman cuprates (R₂CuLi) and enamines. This pathway generates an enolate intermediate, which is then protonated to give a ketone with a newly substituted β-position.

Condensation reactions, such as the aldol (B89426) condensation, are also possible. researchgate.netresearchgate.net In such a reaction, an enolate from another carbonyl compound could act as a nucleophile, attacking the carbonyl carbon of the cyclopentenone to form a β-hydroxy ketone. fiveable.me

| Nucleophile Type | Reagent Example | Predominant Reaction | Product Type |

| Hard Nucleophile | Propylmagnesium bromide (CH₃CH₂CH₂MgBr) | 1,2-Addition | Tertiary Allylic Alcohol |

| Hard Nucleophile | Phenyllithium (C₆H₅Li) | 1,2-Addition | Tertiary Allylic Alcohol |

| Soft Nucleophile | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Conjugate Addition | 3-Methyl-2-(pent-1-en-1-yl)cyclopentan-1-one |

| Enolate | Enolate of Acetone | Aldol Addition | β-Hydroxy Ketone |

Enolization and Enolate Reactivity of the Cyclopentenone

The cyclopentenone ring possesses acidic α-protons at the C5 position, which can be removed by a base to form a nucleophilic enolate ion. fiveable.memasterorganicchemistry.com Due to the substitution at the C2 position, deprotonation occurs regioselectively at the C5 carbon. Enolates are versatile intermediates in organic synthesis as they are potent nucleophiles that react with a wide range of electrophiles. libretexts.orgyoutube.com

The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, but reactions with most electrophiles (other than protons) occur predominantly at the carbon atom, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org This reactivity allows for the introduction of various functional groups at the C5 position of the cyclopentenone ring. Common reactions include alkylation with alkyl halides and acylation with acyl chlorides.

| Electrophile | Reagent Example | Reaction Type | Product Description |

| Alkyl Halide | Iodomethane (CH₃I) | Alkylation | A methyl group is introduced at the C5 position of the ring. |

| Alkyl Halide | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | Alkylation | A benzyl group is introduced at the C5 position. |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Acylation | An acetyl group is introduced at the C5 position, forming a 1,3-dicarbonyl compound. |

Reaction Mechanisms and Kinetic Studies of Cyclopentenone Transformations

Kinetic investigations of the gas-phase reactions of hydroxyl (OH) radicals with cyclopentenone and its methylated analogues have been performed. acs.orgnih.govnih.gov These studies are relevant to atmospheric and combustion chemistry and reveal fundamental aspects of reactivity. The reaction with 2-cyclopenten-1-one (B42074) at room temperature has a rate coefficient of 1.2(±0.1) × 10⁻¹¹ cm³ s⁻¹. nih.govnih.gov For 2-methyl-2-cyclopenten-1-one, the rate coefficient increases to 1.7(±0.2) × 10⁻¹¹ cm³ s⁻¹, suggesting that substitution on the double bond enhances reactivity towards OH radicals. nih.govnih.gov

Computational studies on the reaction of OH with cyclopentenone show that the reaction proceeds via the barrierless formation of a pre-reactive complex, followed by addition of the OH radical to the double bond. acs.orgnih.gov The addition can occur at either the C2 or C3 position, leading to different radical intermediates. These intermediates can then undergo further reactions. The presence of the pentenyl substituent at C2 in the title compound would be expected to sterically hinder addition at that position while potentially influencing the electronic properties and stability of the intermediates.

The mechanism of nucleophilic addition to the carbonyl group involves the formation of a tetrahedral intermediate. unacademy.com The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and steric hindrance around it. unacademy.com For enolate alkylation, the reaction typically proceeds via an Sₙ2 mechanism, where the enolate nucleophile attacks the alkyl halide electrophile. fiveable.me The efficiency of this reaction depends on the strength of the base used for enolate formation, the nature of the solvent, and the reactivity of the electrophile. fiveable.me

| Reaction | Reactant | Rate Coefficient k(T) at 300 K (cm³ s⁻¹) | Temperature Dependence |

| OH Radical Reaction | 2-Cyclopenten-1-one | 1.2(±0.1) × 10⁻¹¹ | Negative (rate decreases with increasing T) nih.gov |

| OH Radical Reaction | 2-Methyl-2-cyclopenten-1-one | 1.7(±0.2) × 10⁻¹¹ | Negative (rate decreases with increasing T) nih.gov |

| OH Radical Reaction | 3-Methyl-2-cyclopenten-1-one | 4.4(±0.7) × 10⁻¹² | Complex (initial decrease, then increase with T) nih.gov |

Spectroscopic and Structural Characterization Techniques for 2 Pent 1 En 1 Yl Cyclopent 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(Pent-1-en-1-yl)cyclopent-2-en-1-one, both ¹H and ¹³C NMR are employed to assign the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in this compound are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropy of the double bonds. Protons on the cyclopentenone ring, particularly the vinyl proton at C-3, would appear significantly downfield. The protons on the pentenyl side chain would show characteristic shifts for vinylic and allylic positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C-1) is highly deshielded and appears furthest downfield. The sp² hybridized carbons of the two double bonds appear in the characteristic olefinic region, while the sp³ hybridized carbons of the methylene (B1212753) groups appear upfield.

While specific experimental data for this compound is not widely published, data from the analogous compound 2-cyclopenten-1-one (B42074) provides a basis for predicting the shifts of the ring protons and carbons. chemicalbook.comchemicalbook.com For instance, the α- and β-vinylic protons of 2-cyclopenten-1-one appear at approximately 6.11 ppm and 7.63 ppm, respectively. chemicalbook.com

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C-1 (C=O) | - | ~209 |

| C-2 (C=C) | - | ~145 |

| C-3 (C=CH) | ~7.4 - 7.6 | ~160 |

| C-4 (CH₂) | ~2.3 - 2.5 | ~26 |

| C-5 (CH₂) | ~2.5 - 2.7 | ~34 |

| C-1' (C=CH) | ~6.0 - 6.3 | ~135 |

| C-2' (CH=CH) | ~5.5 - 5.8 | ~130 |

| C-3' (CH₂) | ~2.0 - 2.2 | ~35 |

| C-4' (CH₂) | ~1.4 - 1.6 | ~22 |

| C-5' (CH₃) | ~0.9 - 1.0 | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₁₀H₁₄O, corresponding to a molecular weight of 150.22 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 150. The fragmentation of α,β-unsaturated ketones is often complex. nih.gov For the closely related saturated analog, 2-pentyl-2-cyclopenten-1-one (B1585486) (C₁₀H₁₆O, MW=152.23), the base peak is observed at m/z 96. nist.govnih.gov This prominent fragment likely corresponds to the loss of the C₄H₈ portion of the pentyl side chain via McLafferty rearrangement or other cleavage mechanisms. Similar fragmentation pathways are expected for the title compound, with additional possibilities arising from the double bond in the side chain.

| m/z | Possible Fragment Structure/Loss |

|---|---|

| 150 | [M]⁺ (Molecular Ion) |

| 121 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 96 | [M - C₄H₆]⁺ (Loss of butene from side chain) |

| 81 | [C₆H₉]⁺ (Cyclopentenyl cation fragment) |

| 67 | [C₅H₇]⁺ (Cyclopentenyl fragment) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is dominated by the absorptions of the conjugated ketone and alkene moieties. Conjugation lowers the frequency of the carbonyl (C=O) stretch compared to a saturated ketone. pressbooks.pubyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. α,β-Unsaturated carbonyl compounds exhibit two characteristic electronic transitions: a strong π → π* transition at a shorter wavelength and a weaker, longer-wavelength n → π* transition. masterorganicchemistry.com The extended conjugation in this compound influences the position of these absorption maxima (λ_max). Studies on similar cyclopentenone derivatives show strong absorption peaks that can shift depending on substitution and solvent polarity. researchgate.net

| Spectroscopy | Functional Group/Transition | Expected Absorption Range |

|---|---|---|

| IR | C-H (sp²) stretch | 3010 - 3100 cm⁻¹ |

| C-H (sp³) stretch | 2850 - 3000 cm⁻¹ | |

| C=O (conjugated ketone) stretch | 1685 - 1710 cm⁻¹ | |

| C=C (alkene) stretch | 1620 - 1660 cm⁻¹ | |

| UV-Vis | π → π | ~220 - 250 nm |

| n → π | ~310 - 340 nm |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This analysis provides definitive information on bond lengths, bond angles, and molecular conformation. While this compound may be a liquid at room temperature, it could potentially be crystallized at low temperatures or derivatized to form a crystalline solid suitable for analysis.

Although no crystal structure for the title compound is available, studies on crystalline derivatives of the related compound cis-jasmone demonstrate the utility of this technique. researchgate.net For example, X-ray analysis of cis-jasmone thiosemicarbazone derivatives has confirmed the planarity of the cyclopentenone ring and the specific geometry of intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net Such an analysis for this compound would confirm the planarity of the enone system and the conformation of the pentenyl side chain in the solid state.

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress and assess the purity of a sample. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase. The compound's purity can be gauged by the presence of a single spot.

Gas Chromatography (GC): GC is an ideal technique for separating and analyzing volatile compounds. The compound can be analyzed on a nonpolar or moderately polar capillary column (e.g., DB-5ms). When coupled with a mass spectrometer (GC-MS), it allows for both the separation of components in a mixture and their individual identification based on retention time and mass spectrum. researchgate.netcore.ac.ukukaazpublications.com This method is particularly useful for separating isomers and quantifying the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale purification. researchgate.net For analytical purity assessment, a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient is typically employed. acs.org A UV detector set to the λ_max of the compound's chromophore would be used for detection, allowing for precise quantification of its purity.

Theoretical and Computational Chemistry Studies of 2 Pent 1 En 1 Yl Cyclopent 2 En 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

For cyclopentenone derivatives, DFT methods like B3LYP and M06-2X, often paired with basis sets such as 6-311+G**, are commonly used to optimize molecular geometries and compute electronic properties. mdpi.comacs.org In the case of 2-(pent-1-en-1-yl)cyclopent-2-en-1-one, these calculations would reveal key details about its geometry. The cyclopentenone ring is known to be non-planar to relieve ring strain. datapdf.com The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. youtube.com DFT calculations can predict the relative energies of these conformers.

The electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and electronic properties. ekb.eg For an α,β-unsaturated ketone like this compound, the π-systems of the double bond and the carbonyl group are conjugated, leading to delocalized molecular orbitals that influence its chemical behavior.

Below is a hypothetical data table of key electronic and structural parameters for the title compound, derived from typical DFT calculations on similar molecules.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-31G |

| LUMO Energy | -1.8 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-31G |

| Dipole Moment | 3.2 D | B3LYP/6-31G |

| C=O Bond Length | 1.22 Å | B3LYP/6-31G |

| C=C (ring) Bond Length | 1.35 Å | B3LYP/6-31G |

Exploration of Aromaticity and Stability in Cyclopentenone Systems

Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). libretexts.org Conversely, cyclic, planar, conjugated systems with 4n π-electrons are termed antiaromatic and are destabilized.

The parent compound, cyclopent-2-en-1-one, is neither aromatic nor antiaromatic as it lacks a continuous cycle of p-orbitals due to the presence of two sp³-hybridized carbon atoms in the ring. stackexchange.com Its stability is primarily derived from the conjugation between the alkene and carbonyl groups.

However, the related compound cyclopenta-2,4-dien-1-one is considered antiaromatic. stackexchange.com It has a continuous ring of p-orbitals containing 4 π-electrons, which leads to significant instability. stackexchange.comquora.com This inherent instability makes it highly reactive. stackexchange.com

| Compound | π-Electron Count | Aromaticity Status | Key Stability Factor |

|---|---|---|---|

| Cyclopent-2-en-1-one | 4 (non-cyclic conjugation) | Non-aromatic | α,β-Unsaturated system conjugation |

| Cyclopenta-2,4-dien-1-one | 4 (cyclic conjugation) | Antiaromatic | Destabilized by 4n π-electrons |

| Cyclopentadienyl anion | 6 | Aromatic | Stabilized by 4n+2 π-electrons quora.com |

| Benzene | 6 | Aromatic | Archetypal aromatic compound libretexts.org |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces (PES) of chemical reactions. This allows for the modeling of reaction pathways and the identification of transition states (TS), which are the highest energy points along a reaction coordinate. acs.orgnih.gov Understanding the structure and energy of the transition state is key to predicting reaction rates and mechanisms. acs.org

For cyclopentenone derivatives, reactions often involve the conjugated system. For example, nucleophilic addition to the β-carbon or reactions with radicals like the hydroxyl radical (•OH) are common. acs.org Theoretical studies can model these processes by calculating the energy changes as the reactants approach and transform into products. Methods like DFT are used to locate the geometries of reactants, intermediates, transition states, and products. acs.org

For instance, in the reaction of a cyclopentenone derivative with an •OH radical, addition to the double bond and hydrogen abstraction are possible pathways. acs.orgnih.gov Computational modeling can determine the activation energy (the energy difference between the reactants and the transition state) for each pathway. The pathway with the lower activation energy is generally favored. acs.org

Transition state theory (TST) can then be used with the calculated activation energies to estimate reaction rate constants. researchgate.net Below is a hypothetical table showing calculated activation energies for possible reaction pathways of a generic cyclopentenone with a radical.

| Reaction Pathway | Description | Calculated Activation Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| OH Addition to α-Carbon | The OH radical adds to the carbon adjacent to the carbonyl group. | 5.6 | CCSD(T)//M06-2X nih.gov |

| OH Addition to β-Carbon | The OH radical adds to the other carbon of the double bond. | -3.1 | CCSD(T)//M06-2X nih.gov |

| H-Abstraction from Allylic Position | The OH radical removes a hydrogen atom from the CH₂ group adjacent to the double bond. | 12.8 | CCSD(T)//M06-2X |

Note: Negative activation energy indicates a barrierless reaction proceeding through a pre-reactive complex. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. mdpi.com

For this compound, MD simulations can provide insights into the flexibility of both the cyclopentenone ring and the pentenyl side chain. The cyclopentenone ring is not rigid and can dynamically interconvert between different puckered conformations, such as the envelope and half-chair forms. youtube.comlibretexts.org This process, known as pseudorotation, can be visualized and quantified through MD simulations.

The long pentenyl side chain adds further conformational complexity. Torsional rotations around the single bonds in this chain lead to a multitude of possible conformers. MD simulations can explore the conformational landscape to identify the most populated (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment, for example, how it might fit into the active site of an enzyme.

The conformational analysis of the cyclopentane (B165970) ring shows that it adopts non-planar structures to minimize both angle strain and torsional strain. maricopa.edu The envelope conformation has Cₛ symmetry, while the half-chair has C₂ symmetry. The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature. libretexts.org

| Conformation | Ring Puckering | Point Group Symmetry | Relative Strain Energy (kJ/mol) |

|---|---|---|---|

| Planar Cyclopentane | None | D₅h | ~40 (High Torsional Strain) maricopa.edu |

| Envelope | One atom out of plane | Cₛ | ~0 (Reference) libretexts.org |

| Half-Chair | Two atoms out of plane | C₂ | Slightly higher than envelope youtube.com |

Note: Strain energies are relative and illustrative for the parent cyclopentane ring.

Applications in Advanced Organic Synthesis

Role as Versatile Electrophilic Building Blocks in Complex Molecule Synthesis

The cyclopentenone core of 2-(Pent-1-en-1-yl)cyclopent-2-en-1-one serves as a versatile electrophilic building block. acs.org The electrophilicity of the β-carbon in the α,β-unsaturated ketone system makes it susceptible to nucleophilic attack, a feature extensively exploited in carbon-carbon bond-forming reactions. This reactivity allows for a diverse range of chemical transformations, rendering it a valuable precursor in the synthesis of more complex molecules. acs.orgthieme-connect.com

The reactivity of the cyclopentenone moiety is multifaceted, enabling various synthetic operations:

Nucleophilic Conjugate Addition: Also known as Michael addition, this is a key reaction where nucleophiles add to the β-carbon of the enone system. wikipedia.orgmasterorganicchemistry.com This reaction is fundamental for introducing a wide variety of substituents and extending the carbon skeleton.

Diels-Alder Reactions: Cyclopentenones can act as dienophiles in [4+2] cycloaddition reactions, leading to the formation of bicyclic systems, which are common motifs in many natural products. wikipedia.org

1,2-Addition: Nucleophiles can also attack the carbonyl carbon, leading to the formation of alcohols, which can be further functionalized. acs.org

The presence of the pentenyl side chain in this compound offers additional sites for chemical modification, further enhancing its utility as a versatile building block in the synthesis of intricate organic compounds. isca.me

Intermediates in the Synthesis of Diverse Organic Compounds

This compound and its isomers are crucial intermediates in the synthesis of a variety of organic compounds, particularly in the fragrance industry. It is a known isomer of 2-pentyl-cyclopent-2-enone, a key precursor in the industrial synthesis of methyl dihydrojasmonate (MDHJ), a widely used jasmine-scented fragrance ingredient. google.com

The synthesis of MDHJ often involves the isomerization of 2-(pent-1-en-1-yl)cyclopentanone to 2-pentyl-cyclopent-2-enone, which then undergoes a Michael addition with dimethyl malonate. google.com This highlights the role of the specific isomeric form of the pentenyl side chain in directing the synthesis towards desired products.

Furthermore, derivatives of 2-substituted cyclopentenones are intermediates in the synthesis of other commercially important fragrances, such as Magnolione®, another jasmine-like scent. nih.govresearchgate.net The synthesis of these fragrances often relies on the strategic functionalization of the cyclopentenone ring, underscoring the importance of compounds like this compound as central building blocks.

| Intermediate | Final Product | Application |

|---|---|---|

| 2-Pentyl-cyclopent-2-enone (isomer of this compound) | Methyl dihydrojasmonate (MDHJ) | Fragrance (Jasmine scent) |

| 2-Substituted cyclopentenone derivatives | Magnolione® | Fragrance (Jasmine scent) |

Precursors for Natural Product Synthesis, including Jasmonic Acid Derivatives and Prostaglandin (B15479496) Analogues

The structural motif of this compound is closely related to that of jasmonates, a class of plant hormones with a cyclopentanone (B42830) structure. This structural similarity makes it a valuable precursor for the synthesis of jasmonic acid derivatives. The synthesis of methyl jasmonate and its analogues often utilizes strategies involving the construction and functionalization of a substituted cyclopentenone ring. acs.orgnih.gov

Moreover, the cyclopentenone ring is a core component of prostaglandins (B1171923), a group of physiologically active lipid compounds. Synthetic strategies towards prostaglandin analogues frequently employ substituted cyclopentenones as key intermediates. acs.org A common approach involves the conjugate addition of a nucleophilic side chain to a cyclopentenone precursor, a reaction that establishes the characteristic trans relationship of the two side chains on the cyclopentane (B165970) ring. nih.govnih.gov The versatility of the cyclopentenone core allows for the introduction of various side chains, leading to a wide range of prostaglandin analogues with diverse biological activities. nih.govnih.gov

Chiral Synthons in Asymmetric Transformations

Chiral cyclopentenones are highly sought-after building blocks in asymmetric synthesis, as they allow for the construction of enantiomerically pure complex molecules. acs.org The development of methods to obtain chiral versions of compounds like this compound is therefore of significant interest.

Several strategies have been developed for the asymmetric synthesis of chiral cyclopentenones:

Enzymatic Resolution: This method involves the use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. acs.org

Asymmetric Catalysis: The use of chiral catalysts can direct a reaction to produce predominantly one enantiomer. This includes methods like asymmetric Michael additions and asymmetric hydrogenations. acs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the cyclopentenone precursor to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. nih.gov

These asymmetric transformations are crucial for the synthesis of biologically active molecules where a specific stereoisomer is responsible for the desired activity. The ability to prepare enantiomerically enriched 2-(substituted)-cyclopentenones opens up avenues for the synthesis of chiral natural products and pharmaceuticals. nih.govrsc.org

| Asymmetric Strategy | Description | Application |

|---|---|---|

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using enzymes. | Preparation of enantiomerically pure starting materials. |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer. | Direct synthesis of chiral products with high enantiomeric excess. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide stereoselective reactions. | Controlled introduction of stereocenters. |

Development of Functional Materials and Advanced Polymer Architectures

Recent research has demonstrated the potential of cyclopentenone derivatives in the field of polymer chemistry. A novel application involves the Lewis acid-catalyzed polymerization of cyclopentenone to produce ketone-functionalized polyolefins. nih.gov This represents a unique approach to creating functionalized polymers directly from a functionalized olefin monomer. nih.gov

The resulting polymers, rich in carbonyl groups, are of interest for the development of advanced materials with specific properties. The presence of the ketone functionality along the polymer backbone allows for further chemical modifications, opening up possibilities for creating a wide range of functional materials and advanced polymer architectures. nih.gov While the polymerization of this compound itself has not been specifically detailed, the successful polymerization of the parent cyclopentenone suggests that substituted derivatives could also be employed as monomers, leading to polymers with tailored properties based on the nature of the substituent.

Investigational Biological Activities and Biochemical Pathways Excluding Clinical Studies

Antimicrobial and Antiviral Activity Profiles in Preclinical Studies

While specific studies on the antimicrobial or antiviral activity of 2-(Pent-1-en-1-yl)cyclopent-2-en-1-one are not extensively documented, the broader class of cyclopentenone-containing compounds, particularly cyclopentenone prostaglandins (B1171923) (CPPs), has demonstrated such properties. The proposed mechanism often involves the inhibition of viral replication or interference with essential microbial pathways. The electrophilic nature of the cyclopentenone ring is believed to be crucial for this activity, allowing it to form covalent adducts with viral or microbial proteins. For instance, certain prostaglandins are known to inhibit the replication of various viruses, a characteristic linked to their cyclopentenone structure.

Anti-inflammatory and Immunomodulatory Research in Cellular Models

The anti-inflammatory and immunomodulatory effects of cyclopentenone-containing compounds are among their most extensively studied properties. Research on molecules like 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) has provided significant insight into these mechanisms. researchgate.netresearchgate.net These compounds are known to exert potent anti-inflammatory effects in various cellular models, including macrophages and dendritic cells. nih.govnih.gov

The primary mechanism involves the inhibition of the pro-inflammatory transcription factor, nuclear factor-κB (NF-κB). nih.govnih.gov Cyclopentenones can directly interact with critical cysteine residues on components of the NF-κB signaling pathway, preventing its activation and the subsequent expression of inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.com

Furthermore, some cyclopentenones can modulate the immune response by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory functions. nih.gov However, it has been shown that many of the anti-inflammatory effects of these compounds can occur independently of PPARγ activation. nih.gov Depending on their concentration, these lipids can have dual opposing bioactivities; low concentrations tend to produce an anti-inflammatory response, while high concentrations can result in inflammatory apoptosis. nih.gov

Table 1: Effects of Related Cyclopentenones on Inflammatory Markers in Cellular Models

| Compound | Cell Model | Target Pathway/Marker | Observed Effect |

|---|---|---|---|

| 15-A2/J2-Isoprostanes | RAW 264.7 Macrophages | NF-κB Activation | Inhibition |

| 15-A2/J2-Isoprostanes | RAW 264.7 Macrophages | iNOS Expression | Inhibition |

| 15-A2/J2-Isoprostanes | RAW 264.7 Macrophages | COX-2 Expression | Inhibition |

| 15d-PGJ₂ | Dendritic Cells / Macrophages | NF-κB Activation | Inhibition (at low concentrations) |

This table is compiled from data on structurally related cyclopentenone compounds.

Antioxidant Properties in In Vitro Assays

The antioxidant properties of compounds containing a cyclopentenone ring are often linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

In its inactive state, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like cyclopentenones can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once freed, Nrf2 translocates to the nucleus and initiates the transcription of genes for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov This Nrf2-mediated response is a fundamental mechanism by which cells protect themselves from oxidative stress. nih.gov Standard in vitro antioxidant assays used to evaluate such compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.gov

Cytotoxic Investigations in Cancer Cell Lines (Preclinical Context)

The cyclopentenone moiety is a key feature in several natural and synthetic compounds exhibiting significant anticancer activity. nih.gov The cytotoxicity of these molecules has been demonstrated across various cancer cell lines, including melanoma, lung carcinoma, and pancreatic cancer. nih.govmdpi.com

The mechanism of action is often multifactorial but is strongly linked to the pro-apoptotic capabilities of the cyclopentenone ring. nih.gov These compounds can induce apoptosis (programmed cell death) through pathways involving the mitochondria and the activation of key executioner enzymes like caspase-3. nih.gov The electrophilic nature of the cyclopentenone ring allows it to react with cellular thiols, particularly glutathione (B108866) (GSH), leading to a depletion of cellular antioxidant defenses and an increase in reactive oxygen species (ROS), which can trigger apoptosis. Studies on the model compound cyclopent-2-en-1-one have shown it to be both cytotoxic and pro-apoptotic in melanoma cells at sub-micromolar concentrations. nih.gov

Table 2: Cytotoxic Activity of Related Cyclopentenone Compounds in Cancer Cell Lines

| Compound Class | Cancer Cell Line | Key Finding |

|---|---|---|

| Cyclopentenone (2CP) | Melanoma | Pro-apoptotic via mitochondria and caspase-3 activation. nih.gov |

| Cyclopentenone (2CP) | Lung Cancer | Cytotoxic activity observed. nih.gov |

This table summarizes findings from studies on the general cyclopentenone structure and related prostaglandins.

Biotransformation and Metabolic Pathway Studies

Specific biotransformation studies for this compound are not available in the current literature. However, based on its chemical structure, a general metabolic pathway can be predicted. The biotransformation of chemical compounds in the body typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). nih.govyoutube.com

Phase I Metabolism : The double bond in the pentenyl side chain and the cyclopentenone ring are susceptible to oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. youtube.com Potential reactions include hydroxylation or epoxidation of the double bonds. The ketone group could also undergo reduction to a secondary alcohol.

Phase II Metabolism : The primary route for Phase II metabolism would likely be conjugation with glutathione (GSH). The electrophilic carbon of the α,β-unsaturated ketone is a classic Michael acceptor, making it a prime target for nucleophilic attack by the thiol group of GSH. This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate would then be further processed for excretion. nih.gov

Mechanistic Studies of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The fundamental mechanism through which this compound and related compounds are expected to interact with biological macromolecules is through a covalent modification process known as Michael addition or conjugate addition. researchgate.net The α,β-unsaturated ketone system in the cyclopentenone ring acts as an electrophilic Michael acceptor.

This electrophilic center readily reacts with soft nucleophiles within the cell, most notably the thiol groups of cysteine residues in proteins. researchgate.net This covalent bond formation can alter the protein's structure and function, leading to the observed biological effects.

Key protein targets that are modulated by cyclopentenones via this mechanism include:

Transcription Factors : As mentioned, Keap1 (regulating Nrf2) and components of the NF-κB pathway are key targets, leading to antioxidant and anti-inflammatory responses. nih.gov

Enzymes : The activity of various enzymes can be modulated. For example, caspases involved in apoptosis can be activated. nih.gov

Cellular Thiols : The most abundant cellular thiol, glutathione (GSH), is a major target. Its depletion by cyclopentenones can induce oxidative stress and trigger apoptosis. nih.gov

This ability to form covalent adducts with key signaling proteins is central to the diverse bioactivities—from anti-inflammatory to cytotoxic—of this class of compounds.

Future Directions and Emerging Research Avenues for 2 Pent 1 En 1 Yl Cyclopent 2 En 1 One

Development of Novel and Efficient Synthetic Routes

While traditional methods for synthesizing cyclopentenones exist, the field is actively pursuing more efficient, sustainable, and versatile strategies. The development of novel synthetic pathways is crucial for accessing diverse analogs of 2-(pent-1-en-1-yl)cyclopent-2-en-1-one with improved yields and reduced environmental impact. Many older reactions require toxic reagents or harsh conditions, driving the need for greener alternatives. chemistryviews.org

Key areas of development include:

Catalytic Cyclizations: Modern organic synthesis is increasingly relying on powerful catalytic methods. For instance, gold(I)-catalyzed cycloisomerization of enynyl acetates provides a highly efficient, one-pot synthesis of cyclopentenone derivatives. nih.gov Another innovative approach is the iodine-catalyzed iso-Nazarov cyclization, which uses a simple and green catalyst to convert readily available dienals into 2-cyclopentenones in good to excellent yields. chemistryviews.org

Tandem and Cascade Reactions: One-pot reactions that form multiple chemical bonds in a single operation, known as tandem or cascade reactions, are highly sought after for their efficiency. A gold(I)-catalyzed tandem reaction involving cycloisomerization, a hetero-Diels–Alder reaction, and ring-opening has been developed to produce complex cyclopentenones. nih.gov Similarly, a visible-light-initiated tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction has been described for preparing cyclopent-1-enecarbonitriles, showcasing the power of combining radical and polar processes. rsc.org

Bio-renewable Feedstocks: The conversion of biomass-derived molecules into valuable chemical building blocks is a cornerstone of sustainable chemistry. Research has demonstrated low-cost procedures for the selective conversion of furfural, a compound derived from biomass, into various cyclopentenone derivatives. researchgate.netresearchgate.net This approach offers a renewable starting point for the synthesis of compounds like this compound.

| Synthetic Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Gold(I)-Catalyzed Cycloisomerization | Gold(I) complexes | One-pot, tandem reaction sequence; high efficiency (yields 68–96%). | nih.gov |

| Iodine-Catalyzed Iso-Nazarov Cyclization | Iodine | Simple, green, and efficient; uses readily available starting materials. | chemistryviews.org |

| Aza-Piancatelli Rearrangement | Dysprosium(III) triflate | Synthesizes 4-amino-5-substituted-cyclopent-2-en-1-ones from furfuryl alcohols. | orgsyn.org |

| Conversion of Furfural | Deep Eutectic Solvents (DES) / Sc(III) | Utilizes renewable biomass sources; eco-friendly reaction media. | researchgate.netresearchgate.net |

| Visible-Light Tandem Giese/HWE | fac-Ir(ppy)3 (photocatalyst) | Mild reaction conditions; combines radical and polar mechanisms. | rsc.org |

Exploration of Advanced Catalytic Systems for Stereoselective Transformations

Many bioactive molecules are chiral, meaning their therapeutic effects are dependent on the specific three-dimensional arrangement of their atoms. Therefore, controlling stereochemistry during the synthesis of this compound derivatives is paramount. Future research will focus on the discovery and application of advanced catalytic systems that can achieve high levels of stereoselectivity.

Promising research directions include:

Asymmetric Catalysis: The use of chiral catalysts to produce an excess of one enantiomer over the other is a powerful strategy. acs.org Cooperative catalysis, using a combination of a Lewis acid and a chiral Brønsted acid, has enabled a highly enantioselective silicon-directed Nazarov reaction. organic-chemistry.org Similarly, rhodium(I) complexes with chiral ligands have been used for the kinetic resolution of cyclopentenones through 1,4-addition reactions. acs.org

Diastereoselective Synthesis: In molecules with multiple stereocenters, controlling the relative configuration is crucial. A dual Lewis acidic system (InBr₃–EtAlCl₂) has been shown to be effective for the diastereoselective (3 + 2)-cycloaddition of cyclopropanes with ketenes to form cyclopentanones with good to excellent selectivity. rsc.org

Metal-Catalyzed Transformations: Various metals are at the forefront of catalytic innovation. Cationic gold(I) catalysts can facilitate stereospecific worktribe.comworktribe.com-sigmatropic rearrangements to create cyclopentenones with a C4-quaternary stereocenter. organic-chemistry.org Rhodium catalysts are effective for intramolecular hydroacylation of alkynals, providing cyclopentenones via an unusual trans addition mechanism. organic-chemistry.org

| Catalytic System | Transformation | Type of Selectivity | Reference |

|---|---|---|---|

| Chiral Lewis Acid + Brønsted Acid | Nazarov Cyclization | Enantioselective | organic-chemistry.org |

| Rh(I) with Chiral Sulfinamide/Alkene Ligands | 1,4-Addition/β-Hydroxy Elimination | Enantioselective (Kinetic Resolution) | acs.org |

| InBr₃–EtAlCl₂ Dual Lewis Acid | (3 + 2)-Cycloaddition | Diastereoselective | rsc.org |

| Cationic Gold(I) | worktribe.comworktribe.com-Sigmatropic Rearrangement | Stereospecific | organic-chemistry.org |

| Rhodium(I) | Intramolecular Hydroacylation | Stereoselective (trans addition) | organic-chemistry.org |

Structure-Activity Relationship (SAR) Studies for Designed Bioactive Derivatives in Preclinical Settings

To develop derivatives of this compound as potential therapeutic agents, a systematic understanding of how structural modifications affect biological activity is essential. Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, guiding the design of more potent and selective drug candidates.

Future SAR studies will likely focus on:

Identifying Key Pharmacophores: Research will aim to identify the essential structural features of the molecule responsible for its biological activity. For example, SAR studies on clavulones established that the C10–C11 olefin unit and the C12 hydroxyl group are critical for their full activity. acs.org

Exploring Diverse Biological Targets: The cyclopentenone scaffold has been associated with a wide range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netnih.gov SAR studies on cyclopentenone oxime derivatives identified them as a novel class of inhibitors for tumor necrosis factor-α (TNF-α). nih.gov Future work will involve synthesizing libraries of this compound analogs and screening them against various biological targets to uncover new therapeutic potentials.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow processes represents a significant technological advancement in chemical manufacturing. researchgate.net Integrating flow chemistry and automation into the synthesis of this compound offers numerous advantages.

Key benefits and research avenues include:

Enhanced Efficiency and Safety: Flow chemistry can improve process efficiency, product quality, and safety compared to conventional batch methods. africacommons.net Reactions are performed in small-volume reactors, allowing for better control over temperature and pressure, which minimizes the risk of hazardous events.

Telescoped and Automated Synthesis: Flow systems enable the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for isolating intermediates. acs.org A multi-step flow process for a functionalized cyclopentenone has been developed, starting from an inexpensive carbohydrate and proceeding through several stages in a highly automated reactor setup. researchgate.net This approach significantly reduces manual labor and processing time.

Improved Scalability: Flow reactors allow for straightforward scaling of production by simply running the system for longer or by using parallel reactor lines. This "scaling-out" approach is often more manageable than the "scaling-up" of large batch reactors.

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Process Control | Difficult to control temperature/mixing in large volumes. | Precise control over reaction parameters. | africacommons.net |

| Safety | Higher risk with large quantities of reagents. | Inherently safer due to small reaction volumes. | africacommons.net |

| Scalability | Complex "scaling-up" process. | Easier "scaling-out" by continuous operation. | researchgate.net |

| Automation | Often requires manual intervention between steps. | Enables integrated, multi-step automated workflows. | acs.org |

Computational Design and Discovery of New Cyclopentenone Derivatives

In silico methods are becoming indispensable tools in modern drug discovery and materials science. By using computational power, researchers can predict molecular properties, model interactions with biological targets, and design novel compounds with desired characteristics before committing to costly and time-consuming laboratory synthesis.

Future computational efforts for cyclopentenone derivatives will likely involve:

Mechanism Elucidation: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to understand complex reaction mechanisms. DFT calculations were instrumental in supporting the proposed concerted mechanism for the iodine-catalyzed iso-Nazarov cyclization. chemistryviews.org

Virtual Screening and Molecular Docking: These techniques allow for the rapid screening of large virtual libraries of compounds against a specific biological target, such as an enzyme or receptor. This helps prioritize which derivatives of this compound are most likely to be active and warrant synthesis. Molecular docking studies have been used to explore the binding of novel compounds to targets like acetylcholinesterase and COX-2. mdpi.comnih.gov